molecular formula C7H5Cl2FN2 B2836831 5-Amino-4-chloro-2-fluorobenzonitrile hydrochloride CAS No. 1803610-62-9

5-Amino-4-chloro-2-fluorobenzonitrile hydrochloride

Cat. No.: B2836831
CAS No.: 1803610-62-9
M. Wt: 207.03
InChI Key: XYTDWONCQXKDOY-UHFFFAOYSA-N
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Description

5-Amino-4-chloro-2-fluorobenzonitrile hydrochloride: is an organic compound with the molecular formula C7H5Cl2FN2. It is a derivative of benzonitrile and is characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring. This compound is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-chloro-2-fluorobenzonitrile hydrochloride typically involves the nitration of 4-chloro-2-fluorobenzonitrile followed by reduction and amination. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.

    Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.

    Oxidation Reactions: The amino group can be oxidized to form various derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed:

    Substitution Reactions: Formation of substituted benzonitriles.

    Reduction Reactions: Formation of primary amines.

    Oxidation Reactions: Formation of nitro or nitroso derivatives.

Scientific Research Applications

Chemistry: 5-Amino-4-chloro-2-fluorobenzonitrile hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of halogenated benzonitriles on cellular processes. It is also used in the development of fluorescent probes for imaging applications.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-4-chloro-2-fluorobenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, chloro, and fluoro groups allows the compound to form strong interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 5-Amino-2-chloro-4-fluorobenzonitrile
  • 5-Amino-2-fluorobenzonitrile
  • 4-Chloro-2-fluorobenzonitrile

Comparison:

  • 5-Amino-4-chloro-2-fluorobenzonitrile hydrochloride is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and specificity in chemical reactions.
  • Compared to 5-Amino-2-chloro-4-fluorobenzonitrile , the hydrochloride form is more soluble in water, making it easier to handle in aqueous reactions.
  • 5-Amino-2-fluorobenzonitrile lacks the chloro group, which reduces its reactivity in certain substitution reactions.
  • 4-Chloro-2-fluorobenzonitrile lacks the amino group, limiting its applications in the synthesis of amine derivatives.

Properties

IUPAC Name

5-amino-4-chloro-2-fluorobenzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2.ClH/c8-5-2-6(9)4(3-10)1-7(5)11;/h1-2H,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTDWONCQXKDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Cl)F)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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